2-溴-N-(2,6-二甲基苯基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-component condensation reactions, as seen in the synthesis of dihydropyrimidinones using N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide as a catalyst under solvent-free conditions . This method could potentially be adapted for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, has been characterized using NMR spectroscopy and X-ray crystallography . These techniques could be employed to determine the molecular structure of 2-bromo-N-(2,6-dimethylphenyl)butanamide, ensuring the correct geometry and confirming the presence of functional groups.

Chemical Reactions Analysis

The reactivity of bromide-containing compounds is highlighted in the reaction of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides, where the bromide is displaced by nucleophiles . This suggests that 2-bromo-N-(2,6-dimethylphenyl)butanamide could also undergo nucleophilic substitution reactions, which could be useful in further chemical transformations.

Physical and Chemical Properties Analysis

The solubility behavior of organotin bromides with dimethylamino groups is discussed, indicating high solubility in water and polar solvents . This information could be extrapolated to predict the solubility of 2-bromo-N-(2,6-dimethylphenyl)butanamide, which may also exhibit solubility in polar solvents due to the presence of the bromide and amide functional groups.

科学研究应用

海洋边界层中的无机溴

无机溴在大气化学中起着重要作用,特别是在海洋边界层中,它影响臭氧消耗和其他大气成分的处理。Sander等人(2003年)的研究回顾了无机溴的来源、循环和影响,突出了它来自海盐气溶胶的起源以及其转化为影响气候和大气组成的反应性气体(Sander et al., 2003)。

自由基溴化反应的区域选择性

Thapa等人(2014年)研究了不对称二甲基吡啶的自由基溴化反应,为溴化反应的机制和选择性提供了见解。这类研究对于了解溴化合物在类似条件下的反应方式,如“2-溴-N-(2,6-二甲基苯基)丁酰胺”,具有相关性(Thapa et al., 2014)。

新型溴化阻燃剂

Zuiderveen等人(2020年)回顾了室内环境中新型溴化阻燃剂的存在和潜在风险,强调了对它们的环境命运和毒性进行进一步研究的必要性。这种背景可能与评估包括“2-溴-N-(2,6-二甲基苯基)丁酰胺”在内的溴化合物的安全性和环境影响相关(Zuiderveen et al., 2020)。

生物产生化学品的下游处理

Xiu和Zeng(2008年)讨论了生物产生化学品的下游处理,如1,3-丙二醇和2,3-丁二醇,这对于各种工业化学品的生产和纯化是相关的。所描述的方法可能适用于处理和精制类似“2-溴-N-(2,6-二甲基苯基)丁酰胺”这样的溴化合物(Xiu & Zeng, 2008)。

属性

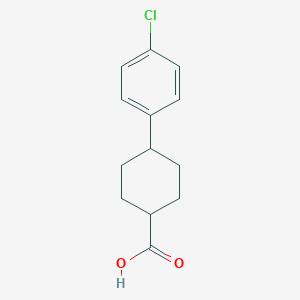

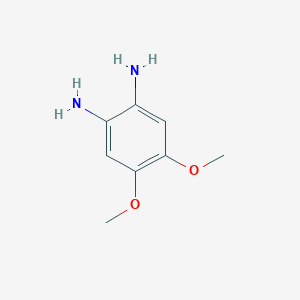

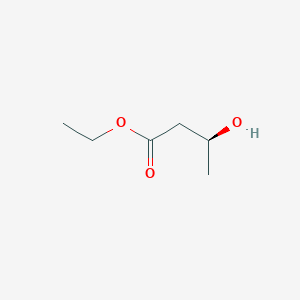

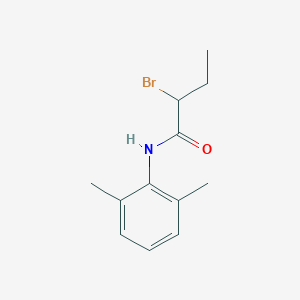

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDSSRKVVDAVPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC=C1C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,6-dimethylphenyl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。